molecular formula C16H16N2O3S2 B2446875 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 954706-80-0

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B2446875
CAS No.: 954706-80-0
M. Wt: 348.44
InChI Key: RQZCNDLUFJDUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the class of 2-aminothiazole derivatives, a scaffold renowned for its wide range of pharmacological applications . These compounds are frequently investigated as precursors in the synthesis of biologically active molecules and have shown promise as inhibitors of various enzymes . Specifically, structurally related 2-aminothiazole sulfonamides have demonstrated potent inhibitory activity against enzymes like urease, as well as alpha-glucosidase and alpha-amylase, making them compelling candidates for research into new therapeutic avenues for conditions such as diabetes and infections related to Helicobacter pylori . The integration of the sulfonamide group is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule, including its potency and bioavailability . This compound is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers handling this material should consult relevant safety data sheets and adhere to all laboratory safety protocols.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S2/c1-10-4-7-12(8-5-10)23(19,20)18-16-17-14-13(21-3)9-6-11(2)15(14)22-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZCNDLUFJDUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Aniline Derivatives

The benzothiazole ring is typically synthesized via cyclization of 2-aminothiophenol derivatives. However, for the 4-methoxy-7-methyl substitution pattern, the following pathway is employed:

  • Starting Material : 4-Methoxy-3-methylaniline is treated with potassium thiocyanate (KSCN) in the presence of bromine (Br₂) as an oxidizing agent. This promotes the formation of the thiazole ring through electrophilic substitution.
  • Reaction Conditions :
    • Solvent: Ethanol/water mixture (1:1).
    • Temperature: Reflux at 80°C for 6–8 hours.
    • Workup: Neutralization with aqueous sodium bicarbonate, followed by extraction with ethyl acetate.

Characterization :

  • 1H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.75 (s, 1H, Ar-H), 3.86 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
  • Yield : 68–72%.

Alternative Route via Thioamide Intermediate

An alternative method involves the use of thioamides:

  • Step 1 : 4-Methoxy-3-methylaniline reacts with ammonium thiocyanate (NH₄SCN) in hydrochloric acid to form the corresponding thiourea derivative.
  • Step 2 : Cyclization with chloroacetyl chloride yields the benzothiazole core.

Advantages : Higher regioselectivity for the 2-amine position.
Yield : 65–70%.

Sulfonylation of 4-Methoxy-7-Methylbenzo[d]thiazol-2-Amine

General Sulfonylation Protocol

The amine group is reacted with 4-methylbenzenesulfonyl chloride under basic conditions:

  • Reagents :

    • 4-Methoxy-7-methylbenzo[d]thiazol-2-amine (1.0 equiv).
    • 4-Methylbenzenesulfonyl chloride (1.2 equiv).
    • Base: Sodium carbonate (Na₂CO₃, 2.0 equiv).
    • Solvent: Dichloromethane (DCM).
  • Procedure :

    • The amine and base are dissolved in DCM under nitrogen.
    • Sulfonyl chloride is added dropwise at 0°C.
    • The mixture is stirred at room temperature for 4–6 hours.
    • Workup: Extraction with DCM, drying over Na₂SO₄, and purification via silica gel chromatography.

Characterization :

  • 1H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 2H, Ar-H), 7.38 (d, J = 8.0 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 3.88 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃), 2.43 (s, 3H, SO₂C₆H₄CH₃).
  • 13C NMR : δ 167.8 (C=S), 159.2 (C-O), 144.5 (SO₂C), 126–130 (aromatic carbons), 55.6 (OCH₃), 21.3 (CH₃).
  • Yield : 75–80%.

Optimization of Reaction Conditions

Parameter Tested Range Optimal Value Impact on Yield
Equivalents of Base 1.0–3.0 2.0 Maximizes SN2 reactivity without side reactions.
Solvent DCM, THF, DMF DCM Higher solubility of intermediates.
Temperature 0°C to reflux Room temperature Balances reaction rate and selectivity.

Mechanistic Insights

The sulfonylation proceeds via a nucleophilic acyl substitution mechanism:

  • Deprotonation : The amine is deprotonated by Na₂CO₃, forming a nucleophilic amide ion.
  • Attack on Sulfonyl Chloride : The amide ion attacks the electrophilic sulfur atom in 4-methylbenzenesulfonyl chloride, displacing chloride.
  • Proton Transfer : The intermediate is protonated to yield the final sulfonamide.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time from hours to minutes:

  • Conditions : 100 W, 80°C, 15 minutes.
  • Yield : 78% (comparable to conventional methods).

Solid-Phase Synthesis

Immobilization of the benzothiazole amine on Wang resin enables stepwise coupling:

  • Advantages : Simplified purification, scalability.
  • Yield : 70–73%.

Challenges and Solutions

  • Challenge : Hydrolysis of sulfonyl chloride under aqueous conditions.
    Solution : Use anhydrous solvents and inert atmosphere.
  • Challenge : Low solubility of the benzothiazole amine.
    Solution : Employ DMF as a co-solvent.

Chemical Reactions Analysis

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide exhibit promising antimicrobial properties. Studies have shown that related thiazole derivatives possess significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and cervical cancer cells. Molecular docking studies have provided insights into its binding interactions with specific cancer-related targets, indicating a potential mechanism for its anticancer effects .

Case Study 1: Anticancer Evaluation

A series of sulfonamide derivatives were synthesized and tested for anticancer activity against human cancer cell lines. Among these, compounds structurally related to this compound showed significant cytotoxic effects, with IC50 values indicating potent activity against MCF7 cells .

Case Study 2: Antimicrobial Screening

In a study focusing on antimicrobial properties, derivatives of thiazole were screened against common pathogens. The results demonstrated that certain modifications to the thiazole ring enhanced antimicrobial efficacy, suggesting that this compound could be a lead compound for further development in antimicrobial therapy .

Potential Applications

The applications of this compound can be categorized as follows:

Application AreaDescription
Antimicrobial AgentsPotential development as a new class of antibiotics or antifungals.
Anticancer TherapeuticsUse as a lead compound for the development of novel anticancer drugs.
Enzyme InhibitorsInvestigation as inhibitors for specific enzymes related to diseases like diabetes and Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a positive allosteric modulator of the muscarinic 4 (M4) receptor . This modulation enhances the receptor’s response to its natural ligand, acetylcholine, leading to various physiological effects. The compound’s anti-inflammatory activity is attributed to its inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 .

Comparison with Similar Compounds

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide can be compared with other benzothiazole derivatives such as:

These compounds share similar structural features but differ in their substituents and specific biological activities. The unique methoxy and methyl groups in this compound contribute to its distinct pharmacological profile and enhanced selectivity for certain molecular targets .

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide is a compound belonging to the class of benzo[d]thiazoles, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core with a sulfonamide group, which enhances its solubility and biological activity. The structural formula can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has been studied for its potential as an allosteric modulator of muscarinic receptors, particularly the M4 receptor subtype, which is implicated in neurological functions and disorders .

Antimicrobial Properties

Research indicates that compounds within the benzo[d]thiazole class exhibit significant antimicrobial activity. For instance:

Anticancer Potential

The compound's structural features suggest potential anticancer activities. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by modulating key signaling pathways .

Case Studies and Experimental Findings

  • Study on M4 Receptor Modulation :
    • Researchers discovered that derivatives of this compound can act as positive allosteric modulators at the M4 muscarinic receptor, with an EC50 value of 1.3 µM, indicating moderate potency .
  • In Vivo Pharmacokinetics :
    • In animal models, the compound demonstrated favorable pharmacokinetic properties, including low clearance rates and significant brain exposure after oral administration .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityPotency (EC50)
This compoundBenzo[d]thiazole core with sulfonamideAntimicrobial, anticancer1.3 µM (M4 receptor)
3-Ethyl-4-methoxy-7-methylbenzo[d]thiazoleSimilar core structureAntimicrobialNot specified
ML293M4 positive allosteric modulatorNeurological effects1.3 µM

Q & A

Q. Characterization :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy and methyl groups at positions 4 and 7 of the benzothiazole).
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z = 344.45 for the parent ion) .
  • Elemental Analysis : Validate purity and stoichiometry.

Basic: How is receptor selectivity (e.g., M4 vs. other mAChR subtypes) assessed experimentally?

Selectivity is evaluated using calcium mobilization assays in CHO cells expressing human M1-M5 receptors:

  • Protocol : Cells are loaded with Fluo-4 AM dye, exposed to acetylcholine (ACh) ± test compound, and fluorescence is measured via FDSS6000/7000 systems.
  • Key Metrics :
    • EC₅₀ : Potency (e.g., ML293 has EC₅₀ = 1.3 µM at M4).
    • Fold Shift : Efficacy (e.g., 14.6-fold leftward ACh curve shift for ML293 indicates positive allosteric modulation) .
  • Selectivity Panel : Compare responses across M1-M5 to confirm M4 specificity (>100-fold selectivity over other subtypes) .

Advanced: What structure-activity relationship (SAR) insights guide optimization of benzothiazole sulfonamides for M4 modulation?

Critical SAR findings include:

  • Benzothiazole Core :
    • 4-Methoxy and 7-methyl groups are essential; removal reduces potency by >50% (e.g., compound 56 vs. 21 ) .
    • Substitution with thiazolo[5,4-b]pyridine abolishes activity .
  • Sulfonamide Linker :
    • Methylbenzenesulfonamide enhances brain penetration (B:P = 0.85) compared to bulkier groups.
    • Amide replacements (e.g., urea, reverse amide) result in inactive or weakly active analogs .
      Methodology : Iterative synthesis paired with high-throughput screening (HTS) and molecular docking to prioritize substitutions .

Advanced: How are pharmacokinetic (PK) and blood-brain barrier (BBB) penetration properties evaluated?

Q. In Vitro PK :

  • Microsomal Stability : Incubate with human/river hepatocytes; ML293 shows moderate clearance (14.9–48.5 mL/min/kg) .
  • Plasma Protein Binding : Equilibrium dialysis reveals high binding in human plasma (99% bound) but better free fraction in rats (3.2%) .
    In Vivo PK (Rats) :
  • IV Administration : Low clearance (11.6 mL/min/kg) and brain exposure (10.3 µM at 1 h post-dose) .
  • Brain Homogenate Binding : Measure unbound fraction (3.2% in brain vs. 0.9% in plasma) to predict free drug levels .

Advanced: What experimental protocols validate allosteric modulation mechanisms?

  • Schild Analysis : Co-application of orthosteric (ACh) and allosteric (test compound) ligands to calculate cooperativity (α) and binding affinity (KB) .
  • Fold-Shift Assays : Quantify leftward shifts in ACh dose-response curves (e.g., 14.9-fold shift for ML293) .
  • Mutagenesis Studies : Identify key receptor residues (e.g., transmembrane domains) critical for allosteric binding .

Advanced: How are data contradictions resolved in SAR or PK studies?

  • Case Example : Discrepant activity of urea analogs (e.g., compound 35 with 36% efficacy vs. inactive analogs).
    • Resolution : Verify compound purity via LC-MS, repeat assays with fresh batches, and use orthogonal assays (e.g., electrophysiology) .
  • PK Variability : Adjust dosing regimens or formulation (e.g., PEG-based vehicles) to improve reproducibility in brain exposure .

Advanced: What translational challenges arise when moving from in vitro to in vivo models?

  • BBB Penetration : Despite favorable logP (~3.5), efflux transporters (e.g., P-gp) may limit brain uptake. Use transporter knockout mice or co-administer inhibitors .
  • Species Differences : Rat vs. human microsomal stability data guide species selection for toxicity studies .
  • Pharmacodynamic Markers : Measure receptor occupancy via PET ligands (e.g., [¹¹C]MK6884) to correlate exposure with target engagement .

Advanced: How are computational tools integrated into lead optimization?

  • Docking Simulations : Predict binding poses in the M4 allosteric pocket (e.g., Glide Schrödinger) to prioritize sulfonamide substituents .
  • QSAR Models : Corrogate physicochemical properties (e.g., polar surface area <70 Ų) with brain penetration .
  • ADMET Prediction : Use tools like SwissADME to filter compounds with poor solubility or high CYP450 inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.